2-[4-(benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocycloheptyl)acetamide
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Overview
Description
2-[4-(benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocycloheptyl)acetamide is a complex organic compound that features a piperidine ring substituted with a benzenesulfonamido group and a cyanocycloheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocycloheptyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the benzenesulfonamido group: This step involves the sulfonation of the piperidine ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the cyanocycloheptyl group: This can be done through a nucleophilic substitution reaction where a cyanocycloheptyl halide reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocycloheptyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzenesulfonamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-[4-(benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocycloheptyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocycloheptyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The cyanocycloheptyl group may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocyclohexyl)acetamide
- 2-[4-(benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocyclooctyl)acetamide
Uniqueness
2-[4-(benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocycloheptyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-(benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocycloheptyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3S/c22-17-21(12-6-1-2-7-13-21)23-20(26)16-25-14-10-18(11-15-25)24-29(27,28)19-8-4-3-5-9-19/h3-5,8-9,18,24H,1-2,6-7,10-16H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLJEZWWIHLDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCC(CC2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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